7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
CAS No.:
Cat. No.: VC15928588
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -](/images/structure/VC15928588.png)
Specification
Molecular Formula | C13H17ClN2O |
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Molecular Weight | 252.74 g/mol |
IUPAC Name | 7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
Standard InChI | InChI=1S/C13H17ClN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2 |
Standard InChI Key | ZOOCBQDZEOPQFE-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12CCNC3=C(O2)C=CC(=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a spirocyclic framework where the benzo[B] oxazepine ring shares a single atom (spiro carbon) with the piperidine ring. The benzooxazepine component consists of a benzene ring fused to a 1,4-oxazepine heterocycle, while the piperidine ring adopts a chair conformation stabilized by nitrogen lone-pair electron delocalization . The chlorine substituent at position 7 on the benzene ring introduces electronic asymmetry, influencing dipole moments and intermolecular interactions.
Stereochemical Considerations
Spiro compounds inherently possess axial chirality due to restricted rotation around the spiro carbon. Computational models predict two enantiomeric forms for 7-chloro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine], with energy barriers to interconversion exceeding 25 kcal/mol, suggesting stable stereoisomers under physiological conditions . X-ray crystallography of analogous spirobenzoxazepines reveals dihedral angles of 85–90° between the fused rings, ensuring minimal steric clash .
Physicochemical Profile
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Molecular Formula: C₁₆H₁₈ClN₂O
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Molecular Weight: 295.78 g/mol
The tert-butyl ester variant (tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine]-1'-carboxylate) exhibits enhanced solubility in apolar solvents due to the bulky ester group, making it a preferred intermediate in synthetic workflows.
Synthetic Methodologies
Alkynone Cyclization
A robust synthesis involves reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C, yielding benzooxazepine precursors. Subsequent spirocyclization with piperidine derivatives under acidic conditions affords the target compound in 65–72% yield . Mechanistic studies implicate alkynylketimine intermediates undergoing 7-endo-dig cyclization, with the hydroxy proton of the aminophenol acting as a critical catalyst .
Transition Metal-Catalyzed Approaches
Rhodium-catalyzed hydrofunctionalization of internal alkynes enables enantioselective synthesis of benzofused seven-membered heterocycles. While primarily applied to 1,4-benzodiazepines, this method has been adapted for spirobenzoxazepines using chiral bisphosphine ligands, achieving enantiomeric excess (ee) >90% .
Functionalization Strategies
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Halogenation: Electrophilic chlorination at position 7 proceeds via N-chlorosuccinimide (NCS) in acetic acid.
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N-Alkylation: Piperidine nitrogen can be alkylated using alkyl halides under phase-transfer conditions .
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Ester Hydrolysis: tert-Butyl esters are cleaved with trifluoroacetic acid (TFA) to yield carboxylic acid derivatives.
Comparative Analysis with Structural Analogs
The chlorine substituent in 7-chloro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] balances electronic and steric effects, optimizing receptor affinity while maintaining metabolic stability .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s dual 5-HT₂A/D₂ activity aligns with strategies for treating schizophrenia and bipolar disorder. Structural analogs have entered preclinical trials as atypical antipsychotics with reduced extrapyramidal side effects .
Oncology
Spirobenzoxazepines demonstrate pro-apoptotic effects in glioblastoma models (EC₅₀ = 8 μM) via Bcl-2 protein family modulation. Conjugation with antibody-drug conjugates (ADCs) is under investigation to enhance tumor selectivity.
Industrial Catalysis
The spirocyclic framework serves as a ligand in asymmetric catalysis. Copper complexes of this compound catalyze Henry reactions with 85% ee, leveraging the rigid chiral environment .
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